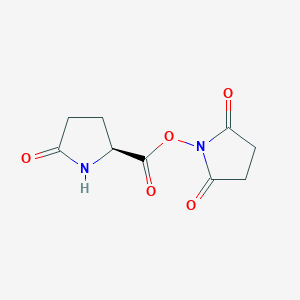
3-Hydroxy-2-propylheptanal
説明
3-Hydroxy-2-propylheptanal is a chemical compound with the molecular formula C10H20O2 . It is also known by the synonyms pentanal aldol and Pentanalaldol .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . The exact structure and arrangement of these atoms could not be found in the available resources.科学的研究の応用
Modification of Proteins by Lipid Peroxidation
3-Hydroxy-2-propylheptanal, a reactive aldehyde species, is involved in the modification of proteins during lipid peroxidation. Itakura et al. (2003) demonstrated that 2-Hydroxyheptanal (2-HH), a related compound, reacts with lysine residues of proteins, leading to modifications similar to those in the Maillard reaction. This reaction's products were identified in atherosclerotic lesions of the human aorta, suggesting a role in pathological processes like atherosclerosis (Itakura et al., 2003).
Bionanocomposites and Chain Extender Effects
Totaro et al. (2017) explored the use of 3-(4-Hydroxyphenyl)propionic acid (HPPA), chemically similar to this compound, in creating bionanocomposites. They found that HPPA acted as an effective chain extender in these materials, enhancing their thermal stability and mechanical properties. This finding has potential applications in developing fully biodegradable green materials for various industries (Totaro et al., 2017).
Potential in Traditional Medicine
Research on compounds from Zingiber officinale (ginger), which include diarylheptanoids chemically related to this compound, has shown promising antioxidant and cytoprotective properties. These findings suggest potential applications in traditional medicine and as therapeutic agents in treating oxidative stress-related conditions (Tao et al., 2008).
Insights into Lipid Peroxidation Mechanisms
Further studies by Itakura and Uchida (2003) on 2-HH revealed insights into how lipid peroxidation products modify lysine residues in proteins. Understanding these mechanisms is crucial for developing therapeutic strategies against diseases where lipid peroxidation plays a role, such as neurodegenerative diseases and cardiovascular disorders (Itakura & Uchida, 2003).
Industrial Applications and Bioengineering
Chen et al. (2017) focused on producing 3-Hydroxypropionic acid from glucose and xyloseusing metabolic engineering in Corynebacterium glutamicum. Their study highlights the potential for biotechnological production of valuable chemicals from renewable resources, paving the way for industrial applications in various sectors including pharmaceuticals, agriculture, and biofuels (Chen et al., 2017).
Food Preservation and Chemical Production
Vollenweider and Lacroix (2004) discussed the applications of 3-Hydroxypropionaldehyde (3-HPA), related to this compound, in food preservation and as a precursor for chemicals like acrolein, acrylic acid, and 1,3-propanediol. The biotechnological production of 3-HPA from renewable resources holds promise for its use in food products and the production of bulk chemicals (Vollenweider & Lacroix, 2004).
Electrocyclization Mechanisms
The study by Faza et al. (2009) on hydroxyheptatrienyl cations, structurally related to this compound, provided insights into the electrocyclization mechanisms in organic chemistry. Understanding these mechanisms is important for synthesizing complex organic molecules, which can have applications in drug development and materials science (Faza et al., 2009).
特性
IUPAC Name |
3-hydroxy-2-propylheptanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-3-5-7-10(12)9(8-11)6-4-2/h8-10,12H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUPLOGAWWOLLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(CCC)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801310947 | |
| Record name | 3-Hydroxy-2-propylheptanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801310947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60559-16-2 | |
| Record name | 3-Hydroxy-2-propylheptanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60559-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-2-propylheptanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801310947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-propylacetamide](/img/structure/B3329446.png)


![ethyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3329477.png)
![Ethyl 3-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3329480.png)

![[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-phenylprop-2-enoate;bromide](/img/structure/B3329488.png)




![2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B3329517.png)
![2-[(tert-Butoxycarbonyl)amino]-3-(3-bromophenyl)-4-(4-chlorophenyl)butane](/img/structure/B3329533.png)
![(7S,9S)-9-Acetyl-7-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B3329535.png)
